Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester
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Overview
Description
Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester: is a chemical compound with the molecular formula C15H23NO6 and a molecular weight of 313.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often include:
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Elevated temperatures ranging from 60°C to 80°C to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, is common to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxyethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted benzoic acid esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester: has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and methoxyethoxy groups play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Benzoic acid, 3-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester: can be compared with other benzoic acid derivatives, such as:
- Benzoic acid, 4-amino-3-methoxy-, ethyl ester
- Benzoic acid, 3,4-dimethoxy-, ethyl ester
- Benzoic acid, 3-amino-4-methoxy-, ethyl ester
These compounds share similar structural features but differ in the position and type of substituents on the benzoic acid ring, which can significantly impact their chemical properties and applications .
Properties
IUPAC Name |
ethyl 3-amino-4,5-bis(2-methoxyethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6/c1-4-20-15(17)11-9-12(16)14(22-8-6-19-3)13(10-11)21-7-5-18-2/h9-10H,4-8,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZMLBGPFACHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OCCOC)OCCOC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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